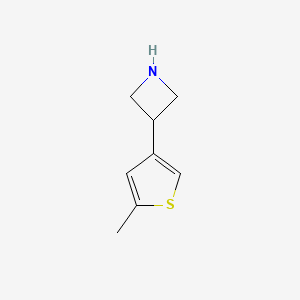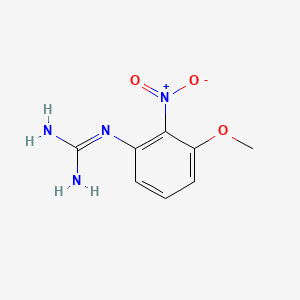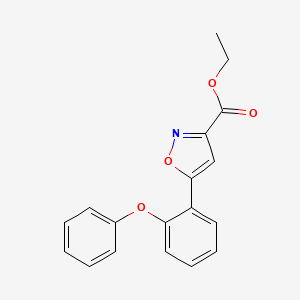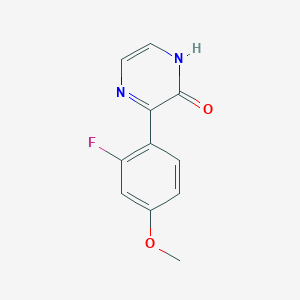
3-(2-Fluoro-4-methoxyphenyl)pyrazin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Fluoro-4-methoxyphenyl)pyrazin-2(1H)-one is a chemical compound that belongs to the class of pyrazinones. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of fluorine and methoxy groups in the phenyl ring can significantly influence the compound’s chemical properties and biological activity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Fluoro-4-methoxyphenyl)pyrazin-2(1H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-fluoro-4-methoxyaniline and pyrazine-2-carboxylic acid.
Condensation Reaction: The aniline derivative undergoes a condensation reaction with pyrazine-2-carboxylic acid in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as triethylamine.
Cyclization: The intermediate product is then cyclized under acidic or basic conditions to form the pyrazinone ring.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques like crystallization and chromatography.
化学反応の分析
Types of Reactions
3-(2-Fluoro-4-methoxyphenyl)pyrazin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine and methoxy groups can participate in nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium fluoride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an alcohol.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action of 3-(2-Fluoro-4-methoxyphenyl)pyrazin-2(1H)-one involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The fluorine and methoxy groups can enhance the compound’s binding affinity and selectivity for these targets, leading to its biological effects.
類似化合物との比較
Similar Compounds
3-(2-Fluorophenyl)pyrazin-2(1H)-one: Lacks the methoxy group, which may affect its chemical properties and biological activity.
3-(4-Methoxyphenyl)pyrazin-2(1H)-one: Lacks the fluorine atom, which can influence its reactivity and interactions with biological targets.
3-Phenylpyrazin-2(1H)-one: Lacks both the fluorine and methoxy groups, making it less specialized in its applications.
Uniqueness
The presence of both fluorine and methoxy groups in 3-(2-Fluoro-4-methoxyphenyl)pyrazin-2(1H)-one makes it unique compared to its analogs. These substituents can enhance its chemical stability, reactivity, and biological activity, making it a valuable compound for research and industrial applications.
特性
分子式 |
C11H9FN2O2 |
|---|---|
分子量 |
220.20 g/mol |
IUPAC名 |
3-(2-fluoro-4-methoxyphenyl)-1H-pyrazin-2-one |
InChI |
InChI=1S/C11H9FN2O2/c1-16-7-2-3-8(9(12)6-7)10-11(15)14-5-4-13-10/h2-6H,1H3,(H,14,15) |
InChIキー |
BVIQELIYZJVXSX-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=C(C=C1)C2=NC=CNC2=O)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


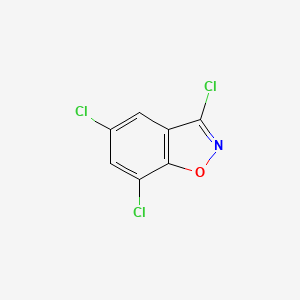
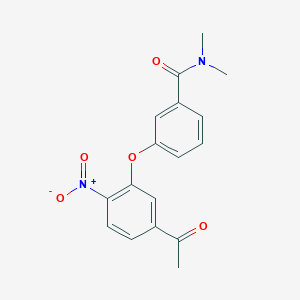
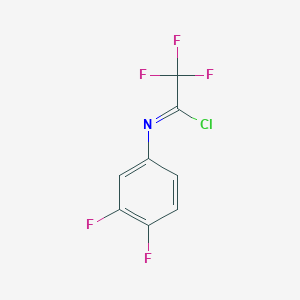
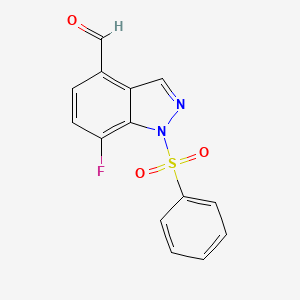
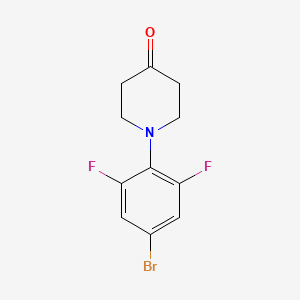


![4-[5-Chloro-2-(4-chloro-1H-1,2,3-triazol-1-yl)phenyl]-5-methoxypyridin-2(1H)-one](/img/structure/B13695716.png)
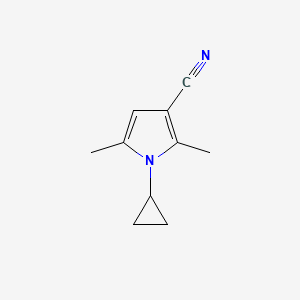
![4-[2-(Chloromethoxy)ethyl]toluene](/img/structure/B13695735.png)

